molecular formula C9H10N2O2 B1380696 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 64826-46-6

5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B1380696
CAS RN: 64826-46-6
M. Wt: 178.19 g/mol
InChI Key: CVSBMTLJYVHJID-UHFFFAOYSA-N
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Description

“5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives, such as “5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one”, often involves the reaction of hydrazonoyl halides with alkyl carbothioates .


Molecular Structure Analysis

The molecular formula of “5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one” is C9H10N2O2 . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Synthesis and Structural Studies

The compound 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has been explored in various synthesis and structural analysis studies. For instance, reactions of 2,2,4,4‐tetramethyl‐1,3‐cyclobutanedione with o‐aminophenols and o‐aminothiophenol lead to the formation of benzoxazoles and benzothiazoles, respectively, showcasing the compound's utility in heterocyclic chemistry (Linke, 1973). Additionally, new synthetic routes involving the compound have been evaluated for the synthesis of complex molecules with potential antitumor activity, demonstrating the compound's relevance in medicinal chemistry research (Al-Omran, Mohareb, & El-Khair, 2014).

Biological Activities

Research has also focused on the biological activities of derivatives of 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Studies have shown that certain derivatives exhibit significant in-vitro anti-inflammatory activities, highlighting the compound's potential in the development of new therapeutic agents (Rathi, More, Deshmukh, & Chaudhari, 2013).

Chemical Properties and Reactivity

The compound and its derivatives have been studied for their chemical properties and reactivity. For example, the reactivity studies of novel derivatives provided insights into the synthesis of hitherto unreported heterocyclic systems, contributing to the expansion of knowledge in heterocyclic chemistry (Gharbi, Ben-Youssef, Martin, & Mighri, 2005). Such studies are crucial for the development of new chemical entities with potential applications in various scientific and industrial fields.

Environmental and Analytical Applications

Additionally, derivatives of 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one have been explored for environmental and analytical applications. The determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry illustrates the compound's utility in environmental monitoring and human health risk assessment (Asimakopoulos, Bletsou, Wu, Thomaidis, & Kannan, 2013).

properties

IUPAC Name

5-hydroxy-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-10-7-4-3-6(12)5-8(7)11(2)9(10)13/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSBMTLJYVHJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

CAS RN

64826-46-6
Record name 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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